

A Technical Guide to Fluticasone Propionate-d3: Commercial Availability, Purity, and Analytical Methodologies

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Compound of Interest

Compound Name: *Fluticasone Propionate-d3*

Cat. No.: *B12426824*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of **Fluticasone Propionate-d3**, a critical deuterated internal standard for bioanalytical and pharmacokinetic studies of Fluticasone Propionate. This document outlines common analytical methodologies for its quantification and provides a generalized synthetic scheme.

Commercial Availability

Fluticasone Propionate-d3 is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. While specific lot purities require consultation of the Certificate of Analysis (CoA) provided by the vendor, the following table summarizes prominent suppliers.

Supplier	Website	Available Forms	Purity Information
Santa Cruz Biotechnology	--INVALID-LINK--	Research Grade	Lot-specific CoA available upon request. [1]
Simson Pharma Limited	--INVALID-LINK--	Research Grade, Custom Synthesis	Accompanied by a Certificate of Analysis. [2]
Acanthus Research	--INVALID-LINK--	Stable Isotope Labeled Reference Standard	Lot-specific CoA available upon request. [3]
MedchemExpress	--INVALID-LINK--	Stable Isotope	Lot-specific CoA available upon request. [4] [5]
Pharmaffiliates	--INVALID-LINK--	Pharmaceutical Standard, Fine Chemical	Lot-specific CoA available upon request. [6]
LGC Standards	--INVALID-LINK--	Stable Isotope Labeled, API, Contaminant	Lot-specific CoA available upon request. [7]

Purity Considerations

The purity of **Fluticasone Propionate-d3** is typically assessed using a combination of chromatographic and spectroscopic techniques. Key purity attributes include:

- **Chemical Purity:** Determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), indicating the percentage of the desired compound relative to any impurities.
- **Isotopic Purity (Isotopic Enrichment):** Determined by Mass Spectrometry, this indicates the percentage of the deuterated (d3) species relative to the unlabeled (d0) and other isotopic variants. High isotopic purity is crucial for its function as an internal standard to avoid interference with the quantification of the non-deuterated analyte.

While specific values are lot-dependent, reputable suppliers typically provide **Fluticasone Propionate-d3** with high chemical and isotopic purity, often exceeding 98%.

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and analysis of **Fluticasone Propionate-d3**, based on established procedures for Fluticasone Propionate.

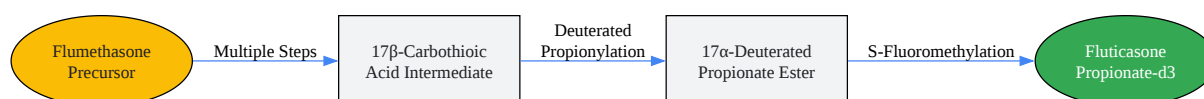
Synthesis of Fluticasone Propionate-d3

The synthesis of **Fluticasone Propionate-d3** generally follows the synthetic route of the non-deuterated parent compound, with the key difference being the introduction of the deuterated propionyl group. A generalized synthetic pathway is described below.

A common starting material for the synthesis of Fluticasone Propionate is Flumethasone. The synthesis involves several key steps, including the formation of a thiocarboxylic acid intermediate, followed by esterification with a deuterated propionyl source and subsequent fluorination.[8]

Generalized Synthetic Steps:

- Formation of the 17 β -carbothioic acid intermediate: This is a multi-step process starting from a suitable corticosteroid precursor like Flumethasone.
- Esterification with Deuterated Propionyl Chloride: The hydroxyl group at the 17 α position is esterified using deuterated propionyl chloride (propionyl chloride-d3) in the presence of a suitable base.
- S-Fluoromethylation: The final step involves the introduction of the S-fluoromethyl group to yield **Fluticasone Propionate-d3**.



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Caption: Generalized synthetic workflow for **Fluticasone Propionate-d3**.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the chemical purity of **Fluticasone Propionate-d3**.

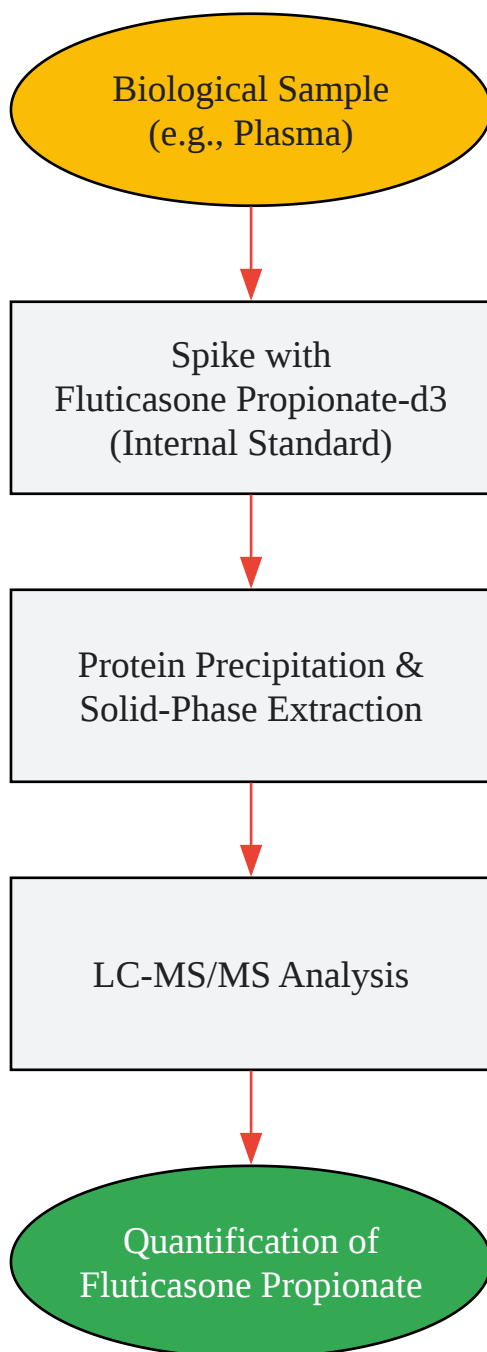
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and a buffer (e.g., ammonium phosphate) in an isocratic or gradient elution.
- Detection: UV detection is typically performed at a wavelength around 240 nm.
- Procedure: A solution of **Fluticasone Propionate-d3** is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The retention time and peak area are compared to a reference standard to determine purity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for the quantification of Fluticasone Propionate in biological matrices, utilizing **Fluticasone Propionate-d3** as an internal standard.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.
- Chromatographic Conditions:
 - Column: A C18 or similar reversed-phase column.

- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluticasone Propionate and **Fluticasone Propionate-d3** to ensure selectivity and sensitivity.
 - Fluticasone Propionate:m/z 501.2 → 293.2 (example)
 - **Fluticasone Propionate-d3**:m/z 504.2 → 293.2 (example)



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Caption: Bioanalytical workflow using **Fluticasone Propionate-d3**.

This technical guide provides a foundational understanding of the commercial landscape, purity considerations, and analytical methodologies related to **Fluticasone Propionate-d3**. For specific applications, researchers should always refer to the supplier's Certificate of Analysis

and validate analytical methods according to their specific laboratory and regulatory requirements.

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